molecular formula C17H16ClN3O3S B10933563 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide

Cat. No.: B10933563
M. Wt: 377.8 g/mol
InChI Key: VGIYDOKSKLGPGR-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a 4-chlorobenzyl group and a 4-methoxybenzenesulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the 4-Chlorobenzyl Group: The pyrazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to introduce the 4-chlorobenzyl group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts and bases such as potassium carbonate and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Pharmacology: Research focuses on the compound’s pharmacokinetics, pharmacodynamics, and its effects on various biological systems.

    Biological Studies: The compound is used in studies investigating its interactions with proteins, nucleic acids, and other biomolecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H16ClN3O3S/c1-24-15-6-8-16(9-7-15)25(22,23)20-17-10-11-21(19-17)12-13-2-4-14(18)5-3-13/h2-11H,12H2,1H3,(H,19,20)

InChI Key

VGIYDOKSKLGPGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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